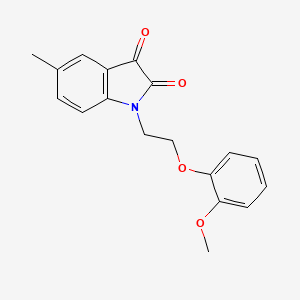

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione

Description

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a 2-(2-methoxyphenoxy)ethyl substituent at the N1 position and a methyl group at the C5 position of the indoline core. Indoline-2,3-diones (isatins) are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12-7-8-14-13(11-12)17(20)18(21)19(14)9-10-23-16-6-4-3-5-15(16)22-2/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGZNVOPWKFAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione typically involves the condensation of 2-(2-methoxyphenoxy)ethylamine with 5-methylindole-2,3-dione under controlled conditions. The reaction is usually carried out in a solvent such as monoglyme, and the temperature is maintained to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues of 1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione, highlighting differences in substituents and biological activities:

Key Observations:

- Substituent Effects: The 2-methoxyphenoxyethyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity, critical for receptor interactions.

- Biological Activity: Piperazine-substituted analogues (e.g., ) demonstrate enhanced anticancer activity due to improved solubility and DNA intercalation, whereas the target compound’s antiarrhythmic and adrenoceptor-binding properties are linked to its methoxyphenoxyethyl side chain .

Pharmacological and Toxicological Profiles

- Adrenoceptor Binding: The target compound’s methoxyphenoxyethyl group mimics catecholamine structures, enabling competitive binding at α1-, α2-, and β1-adrenoceptors .

- Cytotoxicity : Chlorinated analogues (e.g., ) may exhibit higher cytotoxicity due to electrophilic substituents, while methyl or methoxy groups reduce reactive metabolite formation .

- Metabolism : Piperazine-containing derivatives (e.g., ) undergo N-demethylation, whereas the target compound’s methoxy groups are resistant to hepatic oxidation .

Biological Activity

1-(2-(2-Methoxyphenoxy)ethyl)-5-methylindoline-2,3-dione is an organic compound belonging to the indoline-2,3-dione family, characterized by a unique structure that includes a methoxyphenoxyethyl side chain. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in neurodegenerative diseases.

- Molecular Formula : C₁₅H₁₅N₁O₄

- Molecular Weight : 297.31 g/mol

- Melting Point : 102-108 °C

- CAS Number : 26646-63-9

The primary biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission. This mechanism is particularly relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease, where cholinergic signaling is impaired.

Biological Activity Overview

-

Acetylcholinesterase Inhibition :

- The compound has been shown to effectively inhibit AChE with significant binding affinity.

- Various biochemical assays have confirmed its potency as an AChE inhibitor, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction.

-

Neuroprotective Effects :

- Preliminary studies indicate that the compound may possess neuroprotective properties, potentially mitigating neuronal damage in models of neurodegeneration.

-

Other Biological Activities :

- The compound has also been explored for its anti-inflammatory and antioxidant properties, although these activities require further investigation to establish their clinical relevance.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and structural features of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Indoline core with methoxyphenoxyethyl side chain | AChE inhibition | Enhanced cholinergic signaling |

| Indoline-2,3-dione | Basic structure without modifications | Limited biological activity | No side chains |

| 1-(2-(p-Methoxyethyl)indoline-2,3-dione | Contains methoxyethyl side chain | Varies from AChE inhibition | Different side chain affects reactivity |

| 5-Chloro-7-methylindoline-2,3-dione | Contains chlorine substituent | Potential AChE inhibition | Chlorine may alter pharmacokinetics |

Case Studies and Research Findings

Research studies have highlighted the compound's potential in various experimental settings:

-

In Vitro Studies :

- Assays conducted on human cell lines demonstrated that this compound exhibits a significant inhibitory effect on AChE activity (IC50 values in the micromolar range).

-

In Vivo Models :

- Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to control groups.

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR have revealed that modifications in the methoxyphenoxyethyl side chain can significantly influence the compound's inhibitory potency against AChE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.